5-cyclopropyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1,2-oxazole-3-carboxamide

Menin-MLL inhibitor leukemia protein-protein interaction

5-cyclopropyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1,2-oxazole-3-carboxamide (CAS 2034446-64-3) is a synthetic small molecule belonging to the 1,2-oxazole (isoxazole) carboxamide class, a privileged scaffold widely exploited in medicinal chemistry and agrochemical research. Its structure features a 5-cyclopropyl isoxazole core linked via a carboxamide to a 2-(tetrahydro-2H-pyran-4-ylthio)ethyl side chain, with a molecular formula of C14H20N2O3S and molecular weight of 296.39 g/mol.

Molecular Formula C14H20N2O3S
Molecular Weight 296.39
CAS No. 2034446-64-3
Cat. No. B2647163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-cyclopropyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1,2-oxazole-3-carboxamide
CAS2034446-64-3
Molecular FormulaC14H20N2O3S
Molecular Weight296.39
Structural Identifiers
SMILESC1CC1C2=CC(=NO2)C(=O)NCCSC3CCOCC3
InChIInChI=1S/C14H20N2O3S/c17-14(12-9-13(19-16-12)10-1-2-10)15-5-8-20-11-3-6-18-7-4-11/h9-11H,1-8H2,(H,15,17)
InChIKeyOALZSNKVNRWDGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-cyclopropyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1,2-oxazole-3-carboxamide CAS 2034446-64-3: Procurement-Relevant Chemical Class and Baseline Profile


5-cyclopropyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1,2-oxazole-3-carboxamide (CAS 2034446-64-3) is a synthetic small molecule belonging to the 1,2-oxazole (isoxazole) carboxamide class, a privileged scaffold widely exploited in medicinal chemistry and agrochemical research [1]. Its structure features a 5-cyclopropyl isoxazole core linked via a carboxamide to a 2-(tetrahydro-2H-pyran-4-ylthio)ethyl side chain, with a molecular formula of C14H20N2O3S and molecular weight of 296.39 g/mol [2]. The compound is commercially available through several research chemical suppliers for in vitro and non-human investigations.

Why Generic Substitution Fails: The Pharmacophoric Specificity of the 5-Cyclopropylisoxazole-Thioether Motif in CAS 2034446-64-3


Isoxazole carboxamides are not a monolithic class; minor structural perturbations at the 5-position and the carboxamide side chain can profoundly alter target engagement, selectivity, and physicochemical properties. For CAS 2034446-64-3, the combination of a 5-cyclopropyl ring and a flexible thioether-linked tetrahydropyran side chain creates a distinct pharmacophoric environment. In closely related isoxazole-3-carboxamide series, substituting the 5-cyclopropyl with methyl, ethyl, or isopropyl dramatically shifts S1P3 receptor potency (e.g., N,N-dicyclohexyl-5-propylisoxazole-3-carboxamide EC50 = 6.60E+3 nM vs. CYM-5541 EC50 = 72-132 nM), demonstrating that the 5-substituent is a critical potency determinant [1]. Consequently, procuring a generic in-class isoxazole without verifying the exact substitution pattern risks selecting a compound with orders-of-magnitude difference in target activity.

Product-Specific Quantitative Evidence Guide: Differentiating CAS 2034446-64-3 from Its Closest Isoxazole Analogs


Menin-MLL Interaction Inhibition Potency: CAS 2034446-64-3 vs. Clinical-Stage Menin Inhibitors

CAS 2034446-64-3 has been reported to inhibit the menin-MLL (mixed lineage leukemia) protein-protein interaction with an IC50 of 0.015 µM . This potency positions it competitively against advanced menin inhibitors such as MI-3 (IC50 = 0.648 µM) and MI-2 (IC50 = 0.446 µM). However, caution is warranted: the IC50 for CAS 2034446-64-3 is sourced from a vendor-compiled database without an identifiable peer-reviewed primary publication, and the assay conditions (e.g., TR-FRET, FP, cellular context) are unspecified, precluding rigorous head-to-head comparison.

Menin-MLL inhibitor leukemia protein-protein interaction

5-Position Substituent Effect on S1P3 Receptor Agonism: Class-Level Inference for Cyclopropyl vs. Methyl and Propyl Analogs

In the related N,N-dicyclohexyl-5-substituted-isoxazole-3-carboxamide series, the 5-cyclopropyl analog CYM-5541 exhibits S1P3 receptor agonism with an EC50 of 72 to 132 nM, whereas the 5-methyl analog shows an EC50 of 6.60E+3 nM and the 5-propyl analog functions as the screening hit with EC50 also in the micromolar range [1][2]. This ~50- to 90-fold potency advantage of the cyclopropyl substituent over methyl highlights the critical role of the 5-cyclopropyl group in achieving nanomolar target engagement. Although CAS 2034446-64-3 bears a distinct amide side chain (oxan-4-ylsulfanyl ethyl rather than dicyclohexyl), the isoxazole core SAR strongly suggests that the 5-cyclopropyl group confers a significant potency advantage over 5-methyl or 5-hydrogen analogs.

S1P3 receptor allosteric agonist structure-activity relationship

Thioether-Tetrahydropyran Side Chain Physicochemical Differentiation from Dicyclohexyl Amide Analogs

CAS 2034446-64-3 (C14H20N2O3S, MW 296.39) contains a thioether-linked tetrahydropyran side chain featuring one ether oxygen (H-bond acceptor) and a divalent sulfur, predicted to confer lower lipophilicity and greater aqueous solubility than the fully carbon-based dicyclohexyl amide analog CYM-5541 (C19H28N2O2, MW 316.43, ClogP ~4.5) [1]. Calculated topological polar surface area (tPSA) for CAS 2034446-64-3 is approximately 82.5 Ų versus ~55.6 Ų for CYM-5541, suggesting improved membrane permeability-solubility balance for the thioether analog [2]. Direct experimental LogP or solubility comparisons are not available in the public domain.

physicochemical properties LogP solubility hydrogen bond acceptors

Synthetic Accessibility and Building-Block Uniqueness: Thioether-Containing Tetrahydropyran Intermediate vs. Common Amine Building Blocks

The key intermediate 2-(tetrahydro-2H-pyran-4-ylthio)ethan-1-amine (CAS 933758-10-2, MW 161.27) is a relatively uncommon bifunctional building block incorporating both a thioether and a saturated cyclic ether . In contrast, the dicyclohexylamine used to prepare CYM-5541 is a widely available commodity reagent. This building-block uniqueness may provide a proprietary angle for medicinal chemistry programs, though it also implies a more limited supply chain: as of 2025, fewer than 5 commercial suppliers list the amine intermediate compared to hundreds for dicyclohexylamine [1].

chemical synthesis building block thioether tetrahydropyran

Best-Validated Application Scenarios for CAS 2034446-64-3 Based on Available Evidence


Chemical Biology Probe for Menin-MLL Interaction Studies (Requires Independent Validation)

Vendor-reported data suggest CAS 2034446-64-3 exhibits potent menin-MLL inhibitory activity (IC50 = 0.015 µM). If independently reproduced in a TR-FRET or AlphaScreen biochemical assay and counter-screened against menin-MLL clinical benchmarks such as MI-2 (IC50 = 0.446 µM) or revumenib (IC50 ~0.035 µM), this compound could serve as a structurally distinct chemical probe for chromatin remodeling target engagement studies. Researchers should request a certificate of analysis and independently verify potency before committing to large-scale procurement .

Structure-Activity Relationship (SAR) Expansion of the 5-Cyclopropylisoxazole Carboxamide Series

Class-level evidence demonstrates that the 5-cyclopropyl substituent on the isoxazole-3-carboxamide core confers a 50- to 90-fold S1P3 potency advantage over 5-methyl in the dicyclohexyl amide series. CAS 2034446-64-3, with its distinct thioether-tetrahydropyran side chain, offers a scaffold for systematic SAR exploration to decouple the contributions of the 5-cyclopropyl group and the thioether side chain to target engagement, selectivity, and ADME properties. Procurement as a reference standard or starting material for analog synthesis is appropriate for medicinal chemistry groups working on GPCR or menin-MLL targets [1].

Physicochemical Benchmarking Against All-Carbon Isoxazole Carboxamide Analogs

With a predicted tPSA of ~82.5 Ų and an additional ether oxygen H-bond acceptor relative to the dicyclohexyl series (tPSA ~55.6 Ų), CAS 2034446-64-3 presents a case study in modulating isoxazole carboxamide polarity. Industrial cheminformatics teams evaluating compound libraries for lead-like properties may procure this compound to experimentally validate the predicted solubility advantage and serve as a calibration standard for in silico LogP and solubility models within the isoxazole chemical space [2].

Quote Request

Request a Quote for 5-cyclopropyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1,2-oxazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.